8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 101987-89-7
VCID: VC21103471
InChI: InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Molecular Formula: C13H8ClF2NO3
Molecular Weight: 299.65 g/mol

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 101987-89-7

Cat. No.: VC21103471

Molecular Formula: C13H8ClF2NO3

Molecular Weight: 299.65 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 101987-89-7

Specification

CAS No. 101987-89-7
Molecular Formula C13H8ClF2NO3
Molecular Weight 299.65 g/mol
IUPAC Name 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
Standard InChI Key ZHFGWIOLVRSZNQ-UHFFFAOYSA-N
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator